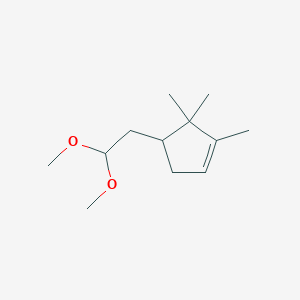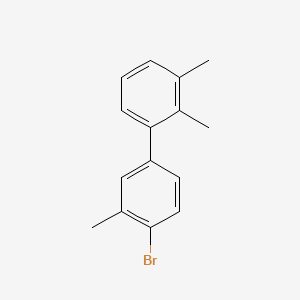
4'-Bromo-2,3,3'-trimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and methyl groups attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with methyl groups followed by bromination.
Industrial Production Methods: Industrial production often utilizes scalable methods such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions .
Types of Reactions:
Substitution Reactions: The bromine atom in 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine and methyl groups influence its reactivity and binding properties, allowing it to participate in various chemical and biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
Propiedades
Fórmula molecular |
C15H15Br |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
1-bromo-4-(2,3-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-5-4-6-14(12(10)3)13-7-8-15(16)11(2)9-13/h4-9H,1-3H3 |
Clave InChI |
NJFZOFOJPBPLLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


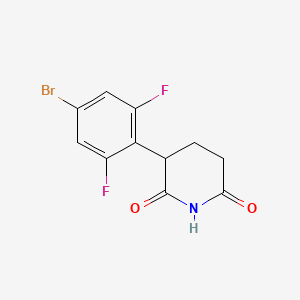

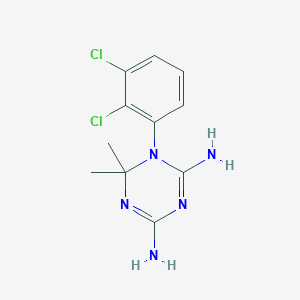
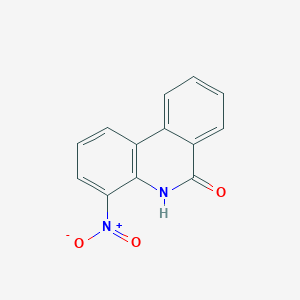
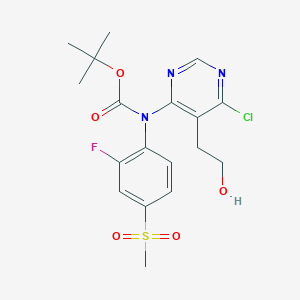
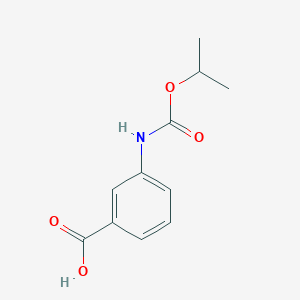
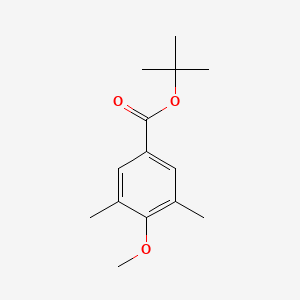

![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
